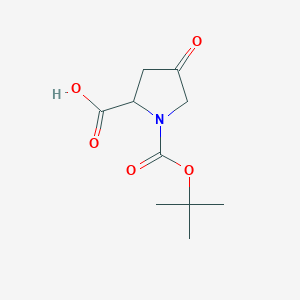

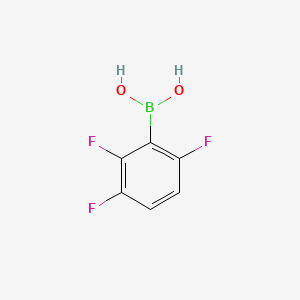

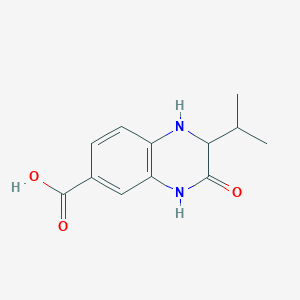

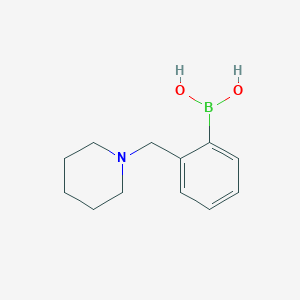

2-(Piperidin-1-ylmethyl)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including classical crystallization procedures and reactions with different reagents. For example, the synthesis of certain piperidine derivatives was achieved through reactions with benzenesulfonyl chloride and ethyl isonipecotate, followed by further transformations . Another method reported the synthesis of a piperidine derivative by reacting 4-hydroxy-coumarin, 4-piperidinobenzaldehye, and thiourea in the presence of p-toluenesulfonic acid . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of 2-(Piperidin-1-ylmethyl)phenylboronic acid.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For instance, the absolute configuration of certain piperidine isomers was determined by single-crystal X-ray analysis . Similarly, the geometrical parameters of another piperidine compound were confirmed to align with XRD data . These studies highlight the importance of spectroscopic methods in determining the molecular structure of piperidine-related compounds.

Chemical Reactions Analysis

Phenylboronic acids are known to participate in dehydrative condensation reactions with carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid . The ortho-substituent on the boronic acid was found to be crucial in preventing the coordination of amines, thus accelerating the amidation process. This suggests that the substituents on the phenylboronic acid moiety can significantly influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be studied using computational methods, such as DFT calculations, to predict vibrational frequencies, HOMO-LUMO energies, and molecular electrostatic potential (MEP) . These properties are essential for understanding the stability and reactivity of the molecule. Additionally, molecular docking studies can provide insights into the potential biological activities of these compounds .

科学的研究の応用

Catalytic Protodeboronation of Pinacol Boronic Esters

- Scientific Field : Organic Chemistry

- Application Summary : Pinacol boronic esters, which include “2-(Piperidin-1-ylmethyl)phenylboronic acid”, are valuable building blocks in organic synthesis. They are used in a process called catalytic protodeboronation .

- Methods of Application : This process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

- Results or Outcomes : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Drug Design and Delivery

- Scientific Field : Pharmacology

- Application Summary : Boronic acids and their esters, including “2-(Piperidin-1-ylmethyl)phenylboronic acid”, are considered for the design of new drugs and drug delivery devices. They are particularly suitable as boron-carriers for neutron capture therapy .

- Results or Outcomes : The rate of reaction is considerably accelerated at physiological pH, which is an important consideration when using these boronic pinacol esters for pharmacological purposes .

Safety And Hazards

特性

IUPAC Name |

[2-(piperidin-1-ylmethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c15-13(16)12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7,15-16H,1,4-5,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKFVMDAESHIHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN2CCCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400727 |

Source

|

| Record name | 2-(Piperidin-1-ylmethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-1-ylmethyl)phenylboronic acid | |

CAS RN |

878289-33-9 |

Source

|

| Record name | 2-(Piperidin-1-ylmethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)